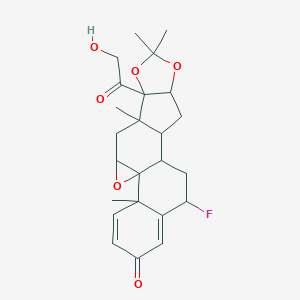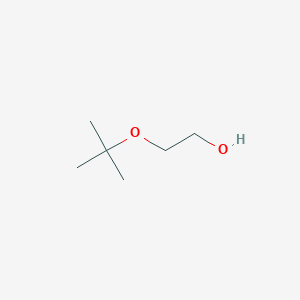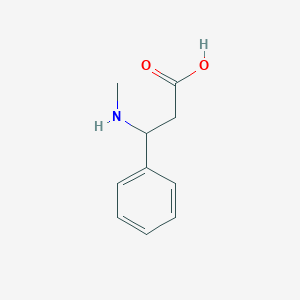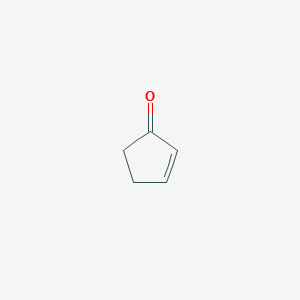
2-シクロペンテン-1-オン
概要
説明
2-Cyclopenten-1-one is an organic compound with the chemical formula C₅H₆O It is a colorless liquid that contains two functional groups: a ketone and an alkeneIt is used in various chemical reactions due to its electrophilic nature and ability to participate in conjugate addition reactions .
科学的研究の応用
2-Cyclopenten-1-one has various scientific research applications:
Chemistry: It is used as a versatile electrophile in organic synthesis, participating in various addition reactions.
Biology: It is used in the study of biological pathways and enzyme mechanisms due to its reactive nature.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
Target of Action
2-Cyclopenten-1-one is a versatile electrophile . It primarily targets a variety of nucleophiles, including organocopper nucleophiles . These nucleophiles play a crucial role in various addition reactions .
Mode of Action
As an enone, 2-Cyclopenten-1-one undergoes the typical reactions of α-β unsaturated ketones . This includes nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
The compound’s interaction with its targets leads to a series of biochemical reactions. These include conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations . Each of these reactions can have downstream effects, influencing various biochemical pathways.
Pharmacokinetics
It is a liquid at room temperature , and its solubility in water is very low . These properties could affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of 2-Cyclopenten-1-one’s action is the formation of new compounds through the aforementioned reactions . These new compounds can have various molecular and cellular effects, depending on their specific structures and properties.
生化学分析
Biochemical Properties
It is known to undergo typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .
Molecular Mechanism
2-Cyclopenten-1-one functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one can be synthesized through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to produce 2-cyclopenten-1-one.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form 2-cyclopenten-1-one.
Nazarov cyclization reaction: This method uses divinyl ketones to produce 2-cyclopenten-1-one.
Saegusa–Ito oxidation: This method involves the oxidation of cyclopentanones to form 2-cyclopenten-1-one.
Ring-closing metathesis: This method uses the corresponding dienes to produce 2-cyclopenten-1-one.
Oxidation of cyclic allylic alcohols: This method involves the oxidation of cyclic allylic alcohols to form 2-cyclopenten-1-one.
Pauson–Khand reaction: This method uses alkenes, alkynes, and carbon monoxide to produce 2-cyclopenten-1-one.
Industrial Production Methods
Industrial production methods for 2-cyclopenten-1-one often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.
化学反応の分析
2-Cyclopenten-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone.
Michael Reaction: This reaction involves the addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone.
Diels-Alder Cycloadditions: This reaction involves the addition of dienes to the α,β-unsaturated ketone to form cyclohexene derivatives.
Phosphoniosilylations: This reaction involves the addition of phosphoniosilyl groups to the α,β-unsaturated ketone.
類似化合物との比較
2-Cyclopenten-1-one can be compared with other similar compounds such as:
Cyclopropenone: A smaller ring structure with similar reactivity.
Cyclobutenone: A four-membered ring structure with similar reactivity.
Cyclohexenone: A six-membered ring structure with similar reactivity.
Cycloheptenone: A seven-membered ring structure with similar reactivity.
2-Cyclopenten-1-one is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFMUIJRXWWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Record name | cyclopentenone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870802 | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-30-3, 28982-58-3 | |
| Record name | 2-Cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Cyclopenten-1-one?
A1: 2-Cyclopenten-1-one has the molecular formula C5H6O and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic techniques have been used to characterize 2-Cyclopenten-1-one?
A2: 2-Cyclopenten-1-one has been characterized using a variety of spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , , ]
Q3: What information can be obtained from the infrared and Raman spectra of 2-Cyclopenten-1-one?
A3: The infrared and Raman spectra of 2-Cyclopenten-1-one provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine the conformational preferences of the molecule. []
Q4: What is the role of 2-Cyclopenten-1-one in the Baylis-Hillman reaction?
A4: 2-Cyclopenten-1-one acts as an activated alkene in the Baylis-Hillman reaction. It reacts with aldehydes in the presence of a nucleophilic catalyst to form α-hydroxymethylated products. The reaction rate and stereoselectivity are influenced by factors like Lewis base, solvent, and substituents on both reactants. [, ]
Q5: Can you describe a synthetic application of 2-Cyclopenten-1-one as a starting material?
A5: 2-Cyclopenten-1-one can be used as a starting material for the synthesis of various compounds, including prostaglandin intermediates. One example is the synthesis of 2-(6-carbomethoxyhexyl)-4(R)-hydroxy-2-cyclopenten-1-one, which involves a multi-step process using methyl oleate and 2,3-O-isopropylidene-D-glyceraldehyde. [, ]
Q6: How do substituents on 2-Cyclopenten-1-one influence its reactivity in Michael-type additions?
A6: The presence of methyl groups on the double bond of 2-Cyclopenten-1-one hinders the rate of Michael-type additions, such as with benzenethiol. Additionally, the stereoselectivity of the reaction is also affected, with 2-methyl-2-cyclopenten-1-one showing a preference for anti addition, yielding the cis adduct initially, which then slowly equilibrates to favor the more stable trans adduct over time. []
Q7: What is the reported anti-inflammatory activity of 2-Cyclopenten-1-one and its mechanism?
A7: 2-Cyclopenten-1-one exhibits anti-inflammatory properties in vivo, specifically in a rat paw carrageenin edema model. Its mechanism is linked to the activation of heat shock factor 1 (HSF1), which leads to the expression of heat shock protein 72 (hsp72), a protein known for its cytoprotective role against inflammation. [, ]
Q8: What are the potential applications of 2-Cyclopenten-1-one derivatives in treating inflammatory diseases?
A8: The demonstrated ability of 2-Cyclopenten-1-one and its derivatives to activate HSF1 and induce hsp72 expression in vivo suggests their potential as a novel therapeutic approach for inflammatory diseases. [, ]
Q9: How is 2-Cyclopenten-1-one and its derivatives analyzed in complex mixtures?
A9: Analytical techniques like GC-MS and HPLC are employed for the analysis of 2-Cyclopenten-1-one and its derivatives in complex mixtures like beechwood creosote and cigarette smoke. These methods allow for the separation and identification of individual components. [, ]
Q10: How can the progress of reactions involving 2-Cyclopenten-1-one be monitored?
A10: Micellar electrokinetic chromatography (MEKC) coupled with UV detection provides a fast and efficient method for monitoring the reactants, catalysts, and product formation in reactions like the Baylis-Hillman reaction involving 2-Cyclopenten-1-one. This approach enables the determination of reaction kinetics and catalyst comparisons. []
Q11: Are there alternative compounds with similar cooling properties to 2-Cyclopenten-1-one derivatives?
A11: While (-)-menthol remains a widely used cooling agent, 2-Cyclopenten-1-one derivatives, particularly those containing a furanone ring, present a promising alternative with potentially higher cooling potency and distinct sensory profiles. Further research is necessary to explore their suitability as replacements for traditional cooling agents. []
Q12: What computational chemistry tools are valuable in studying 2-Cyclopenten-1-one?
A12: Density Functional Theory (DFT) calculations are essential for predicting various properties of 2-Cyclopenten-1-one, such as vibrational frequencies for spectroscopic analysis, conformational energies, and building two-dimensional potential energy surfaces (PES) to understand its conformational dynamics. []
Q13: What are some significant discoveries related to 2-Cyclopenten-1-one in food chemistry?
A13: The identification of 3-methyl- and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one as potent cooling compounds in roasted dark malt marked a significant milestone. These discoveries opened up new avenues for understanding the molecular basis of cooling sensations and developing novel cooling agents for the food industry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
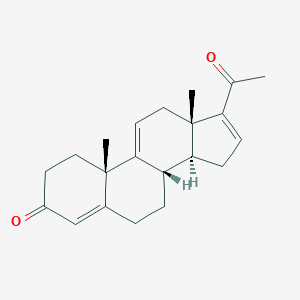
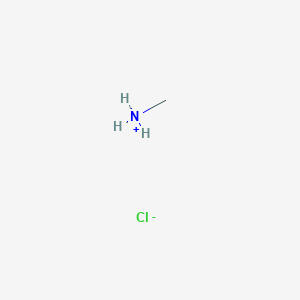
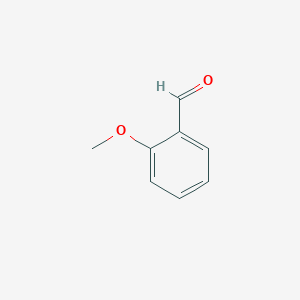
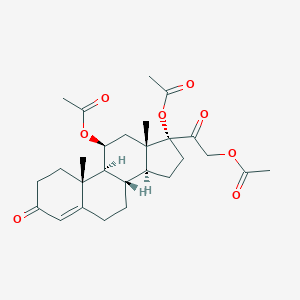
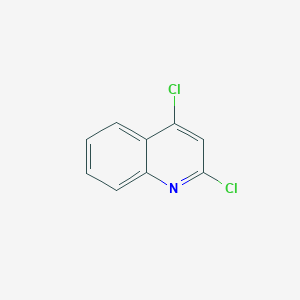
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
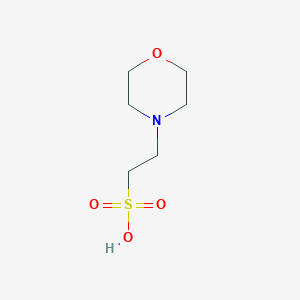
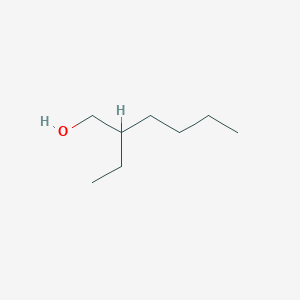
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
